molecular formula C16H18N4O2S2 B14936439 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14936439
M. Wt: 362.5 g/mol
InChI Key: OKWPPNXLEXSWGM-UHFFFAOYSA-N
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Description

The compound features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocyclic system with fused thiazole and pyrimidine rings. Key structural elements include:

  • A tert-butyl group at the 4-position of the thiazole ring, enhancing steric bulk and lipophilicity.
  • 2,3-dimethyl substituents on the pyrimidine ring, which may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H18N4O2S2/c1-8-9(2)24-15-17-6-10(13(22)20(8)15)12(21)19-14-18-11(7-23-14)16(3,4)5/h6-7H,1-5H3,(H,18,19,21)

InChI Key

OKWPPNXLEXSWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=CS3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and pyrimidine rings, followed by their fusion and subsequent functionalization.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.

    Fusion of Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and heat.

    Reduction: NaBH4, LiAlH4, ethanol (EtOH), and low temperatures.

    Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, binding to their active sites and inhibiting their activity.

    Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound
  • Core : Thiazolo[3,2-a]pyrimidine.
  • Electronic Effects : The sulfur atom in the thiazole ring contributes to π-electron delocalization, while the pyrimidine nitrogen atoms enhance polarity.
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Core: Similar thiazolo[3,2-a]pyrimidine system but with a dihydro configuration (non-aromatic pyrimidine ring).
  • Substituents : A phenyl group at the 5-position and an ester moiety at the 6-position. The 4-carboxybenzylidene group introduces additional hydrogen-bonding capacity.
  • Crystallography : Triclinic (P1) with intermolecular interactions (e.g., C–H···O) influencing packing .
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines ()
  • Core : 1,2,3-Dithiazole ring fused with pyridine.
  • Substituents : Chloro and pyridinamine groups.
  • Bioactivity : Antimicrobial and antitumor activities reported for dithiazole derivatives, likely due to electrophilic sulfur atoms and halogen-mediated interactions .
5-(4-Chloro-phenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine ()
  • Core : Triazolo[1,5-a]pyrimidine.
  • Substituents : Chlorophenyl and thiophenyl groups.

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 4-tert-butyl, 6-carboxamide High lipophilicity (tert-butyl); H-bonding (carboxamide)
Ethyl ester analog () 5-phenyl, 6-ester Moderate polarity (ester); π-π stacking (phenyl)
Dithiazole derivatives () 4-chloro, pyridinamine Electrophilic reactivity (chloro); basicity (amine)
Triazolo-pyrimidine () 4-chloro-phenyl, thiophenyl Enhanced solubility (triazole); halogen interactions (Cl)

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to phenyl or ester-containing analogs.
  • Solubility : Carboxamide and triazole derivatives () may exhibit higher aqueous solubility than ester or dithiazole analogs.
  • Crystal Packing : Hydrogen-bonding patterns (e.g., ’s C–H···O interactions) differ from halogen-based packing in chloro-substituted compounds .

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